molecular formula C9H6ClNO4 B2561967 (6-chloro-2-oxo-1,3-benzoxazol-3(2H)-yl)acetic acid CAS No. 19739-40-3

(6-chloro-2-oxo-1,3-benzoxazol-3(2H)-yl)acetic acid

Cat. No. B2561967
CAS RN: 19739-40-3
M. Wt: 227.6
InChI Key: GZVFFZYANBZGHW-UHFFFAOYSA-N
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Description

(6-Chloro-2-oxo-1,3-benzoxazol-3(2H)-yl)acetic acid, also known as 6-chloro-2-oxo-benzoxazol-3-acetic acid (CBOA), is a synthetic organic compound with a wide range of applications in the field of scientific research. CBOA is an important intermediate for the synthesis of various pharmaceuticals, such as antibiotics, antifungal agents, and anti-inflammatory drugs. In addition, CBOA is also used for the synthesis of various other compounds, such as dyes, catalysts, and reagents.

Scientific Research Applications

Molecular Structure and Dynamics

  • The molecular structure and dynamics of this compound, and its relation to its biological activity, have been a subject of study. For instance, the molecular structure in the crystal was determined by X-ray diffraction, and its gas phase structure obtained by quantum chemical calculations. This helps in understanding the dynamics of the molecule, especially the relative orientation of the planar benzoxazolone system and its substituent at the N atom (Wang et al., 2016).

Antibacterial Activity

  • There is significant research indicating the antibacterial properties of this compound. For example, a study synthesized various analogs of (6-chloro-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-2-yl)acetic acid and tested them for antibacterial activity against different strains, including E. coli and Staphylococcus aureus (Kadian et al., 2012).

Analgesic and Anti-Inflammatory Properties

  • The compound and its derivatives have been evaluated for their analgesic and anti-inflammatory properties. Several studies have focused on synthesizing new derivatives and testing their efficacy in this regard. For instance, one study synthesized new 4-(5-Chloro-2-oxo-3H-benzoxazol-3-yl)butanamide derivatives and evaluated their analgesic and anti-inflammatory properties (Gülcan et al., 2003).

Diuretic Activity

  • Another area of research is the synthesis of analogues of this compound for testing their diuretic activity. One study, for example, synthesized indazole, benzisothiazole, and benzisothiazole 1,1-dioxide analogues and tested them for diuretic activity in mice (Shutske et al., 1983).

Heparanase Inhibition and Anti-Angiogenic Properties

  • Research has also been conducted on derivatives of this compound as heparanase inhibitors and their potential anti-angiogenic properties. A study identified a series of benzoxazol-5-yl acetic acid derivatives as potent heparanase inhibitors, with some compounds showing anti-angiogenic properties (Courtney et al., 2005).

properties

IUPAC Name

2-(6-chloro-2-oxo-1,3-benzoxazol-3-yl)acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6ClNO4/c10-5-1-2-6-7(3-5)15-9(14)11(6)4-8(12)13/h1-3H,4H2,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZVFFZYANBZGHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Cl)OC(=O)N2CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6ClNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(6-chloro-2-oxo-1,3-benzoxazol-3(2H)-yl)acetic acid

Synthesis routes and methods

Procedure details

(6-Chloro-2-oxo-benzooxazol-3-yl)-acetic acid was prepared by heating 6-chloro-3H-benzooxazol-2-one and ethyl chloroacetate in the presence of cesium carbonate in DMF at 60° C. The crude residue was dissolved followed in 1N LiOH in THF and stirred at rt. The resultant mixture was acidified with 1N HCl to pH ˜1. The desired product precipitated out of solution and was isolated by filtration, and used directly in subsequent reactions without further purification.
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